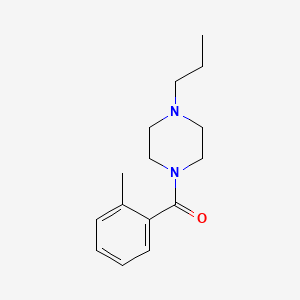![molecular formula C21H13Cl3N2O2 B4934027 2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)
2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a synthetic compound that has been widely used in scientific research. This compound is also known as DMXB-A, and it is a potent and selective agonist of the α7 nicotinic acetylcholine receptor. The α7 nicotinic acetylcholine receptor is a subtype of the nicotinic acetylcholine receptor family, which is a ligand-gated ion channel that is involved in various physiological processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves its binding to the α7 nicotinic acetylcholine receptor. This binding results in the activation of the receptor, which leads to the opening of the ion channel and the influx of cations, such as calcium and sodium, into the cell. This influx of cations triggers various intracellular signaling pathways, which ultimately lead to the physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide are mediated by its activation of the α7 nicotinic acetylcholine receptor. This activation has been shown to have various effects, such as improving cognitive function, reducing inflammation, and providing neuroprotection. Additionally, this compound has been shown to have potential therapeutic applications in various diseases, such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in lab experiments are its potent and selective agonist activity on the α7 nicotinic acetylcholine receptor, its ability to improve cognitive function, reduce inflammation, and provide neuroprotection. The limitations of using this compound in lab experiments are its potential toxicity and its limited availability.
Orientations Futures
There are several future directions for the use of 2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in scientific research. One direction is to further investigate its potential therapeutic applications in various diseases, such as Alzheimer's disease, schizophrenia, and Parkinson's disease. Another direction is to study its effects on other physiological processes, such as pain perception and addiction. Additionally, further research is needed to optimize the synthesis of this compound and to develop more potent and selective agonists of the α7 nicotinic acetylcholine receptor.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves several steps. The first step is the synthesis of 5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenol, which is achieved by reacting 2-methylphenol with 2,4-dichlorophenyl isocyanate in the presence of a base. The second step is the synthesis of 2-chloro-N-(5-hydroxy-2-methylphenyl)benzamide, which is achieved by reacting 2-chlorobenzoyl chloride with 5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenol in the presence of a base. The final step is the synthesis of 2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide, which is achieved by reacting 2-chloro-N-(5-hydroxy-2-methylphenyl)benzamide with thionyl chloride in the presence of a base.
Applications De Recherche Scientifique
2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been widely used in scientific research due to its potent and selective agonist activity on the α7 nicotinic acetylcholine receptor. This compound has been used to study the role of the α7 nicotinic acetylcholine receptor in various physiological processes, such as learning and memory, inflammation, and neuroprotection.
Propriétés
IUPAC Name |
2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-11-6-7-12(21-26-18-10-13(22)9-16(24)19(18)28-21)8-17(11)25-20(27)14-4-2-3-5-15(14)23/h2-10H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMPPUNOUJZJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)

![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B4933980.png)
![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![2-[(4-fluorophenoxy)methyl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4934014.png)

![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)
![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)